4-bromo-1H-pyrazole-3-carbonitrile
Overview
Description
4-Bromo-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a cyano group at the 3-position
Mechanism of Action
Target of Action
It is known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is suggested that 4-substituted pyrazoles, including 4-bromo-1h-pyrazole-3-carbonitrile, can inhibit the activity of liver alcohol dehydrogenase . This inhibition could potentially alter the metabolism of alcohol and other substrates of this enzyme.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the alcohol metabolism pathway. This could lead to altered levels of acetaldehyde and acetate, the primary metabolites of alcohol metabolism.
Pharmacokinetics
Its molecular weight of 17198 g/mol suggests that it may have favorable absorption and distribution characteristics, as molecules under 500 g/mol are generally well-absorbed . The compound is a powder with a melting point of 154-158 °C, and it should be stored at 2-8°C .
Result of Action
Given its potential inhibitory effects on liver alcohol dehydrogenase , it may lead to changes in the cellular concentrations of alcohol and its metabolites.
Action Environment
It is known that the compound should be stored at 2-8°c for optimal stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrazole-3-carbonitrile typically involves the bromination of pyrazole derivatives. One common method includes the reaction of 4-bromo-1H-pyrazole with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the cyano group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions, leading to the synthesis of more complex heterocycles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrazole derivatives, while oxidation reactions may produce pyrazole-3-carboxylic acids.
Scientific Research Applications
4-Bromo-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the cyano group, making it less versatile in certain chemical reactions.
1H-Pyrazole-3-carbonitrile:
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Contains a methyl group, altering its chemical properties and biological activities.
Uniqueness
4-Bromo-1H-pyrazole-3-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents.
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951467 | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288246-16-2 | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.